![molecular formula C19H12ClF3N2O B14209593 N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 824952-94-5](/img/structure/B14209593.png)
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is an organic compound with significant applications in various fields. This compound is characterized by the presence of a chloropyridinyl group, a phenyl group, and a trifluoromethyl group attached to a benzamide structure. Its unique chemical structure imparts specific properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Acid Chloride: The starting material, 2-(trifluoromethyl)benzoic acid, is reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with 2-(6-chloropyridin-3-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-pyridin-2-ylbenzamide: This compound shares a similar benzamide structure but lacks the trifluoromethyl group.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound has a similar chloropyridinyl group but differs in the rest of the structure.
Uniqueness
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development.
属性
CAS 编号 |
824952-94-5 |
|---|---|
分子式 |
C19H12ClF3N2O |
分子量 |
376.8 g/mol |
IUPAC 名称 |
N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H12ClF3N2O/c20-17-10-9-12(11-24-17)13-5-2-4-8-16(13)25-18(26)14-6-1-3-7-15(14)19(21,22)23/h1-11H,(H,25,26) |
InChI 键 |
WDCYTFZEUZURBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


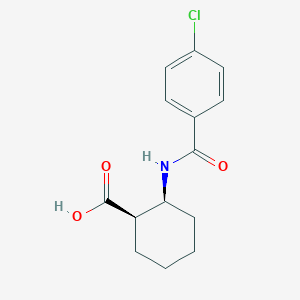
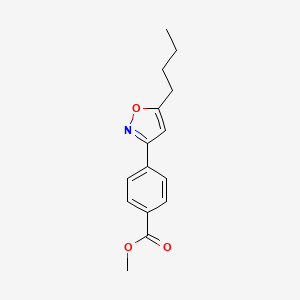
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
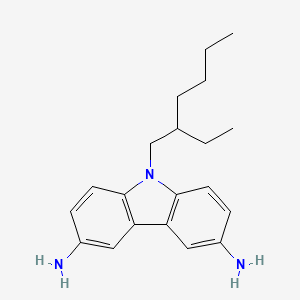


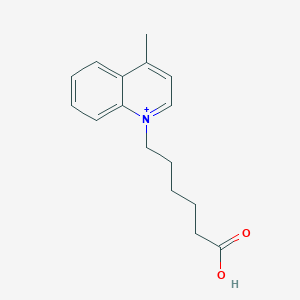
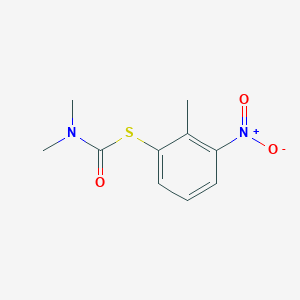
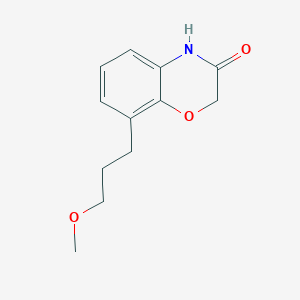
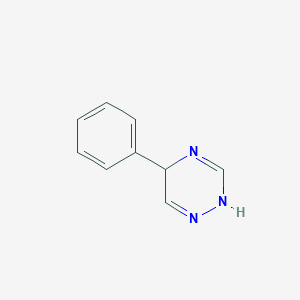


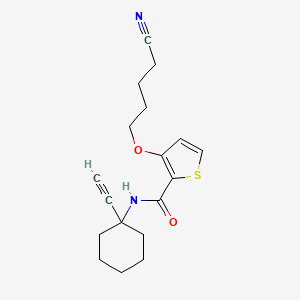
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
